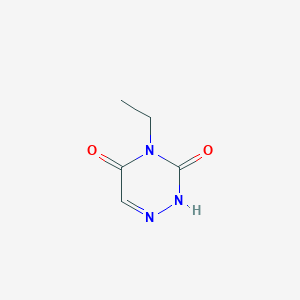

2-bromo-2H-1,3,2-benzodioxaphosphole

Vue d'ensemble

Description

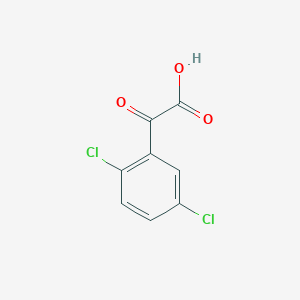

2-bromo-2H-1,3,2-benzodioxaphosphole (2-Br-PBD) is a brominated benzodioxaphosphole (BDP) compound with a wide range of applications in organic synthesis, materials science and medicinal chemistry. 2-Br-PBD is a useful building block for the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazoles. It has also been used in the synthesis of various compounds with potential therapeutic effects.

Applications De Recherche Scientifique

2-bromo-2H-1,3,2-benzodioxaphosphole has been used in a wide range of scientific research applications. It has been used as a building block for the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazoles. It has also been used in the synthesis of various compounds with potential therapeutic effects. In addition, this compound has been used in the synthesis of polymers for the production of nanomaterials with various applications, such as drug delivery systems, biosensors and catalysts.

Mécanisme D'action

2-bromo-2H-1,3,2-benzodioxaphosphole is a brominated benzodioxaphosphole (BDP) compound. BDPs are known to act as electron-withdrawing groups, which can affect the reactivity of the compounds they are attached to. This can affect the reactivity of the compounds they are attached to, as well as their biological activity.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has antioxidant, anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have a protective effect on the liver, kidneys and heart.

Avantages Et Limitations Des Expériences En Laboratoire

2-bromo-2H-1,3,2-benzodioxaphosphole has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also non-toxic and has a low environmental impact. However, it is important to note that this compound is a reactive compound and should be handled with care.

Orientations Futures

The potential applications of 2-bromo-2H-1,3,2-benzodioxaphosphole are still being explored. Future research could focus on developing new synthesis methods for this compound, as well as exploring its potential therapeutic applications. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound. Finally, research could be conducted to investigate the potential use of this compound in the production of nanomaterials with various applications.

Méthodes De Synthèse

2-bromo-2H-1,3,2-benzodioxaphosphole can be synthesized in several ways. The most common method is the reaction of this compound-1-oxide (2-bromo-2H-1,3,2-benzodioxaphospholeO) with a base such as sodium hydroxide. This reaction produces this compound and sodium bromide as by-products. Another method is the reaction of this compound-1-oxide (2-bromo-2H-1,3,2-benzodioxaphospholeO) with a base such as sodium hydroxide in the presence of a catalyst, such as zinc chloride. This reaction produces this compound and zinc bromide as by-products.

Propriétés

IUPAC Name |

2-bromo-1,3,2-benzodioxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIZXKBPVIKGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OP(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317015 | |

| Record name | 2-bromo-1,3,2-benzodioxaphosphole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3583-02-6 | |

| Record name | NSC310108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-1,3,2-benzodioxaphosphole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-PHENYLENE PHOSPHOROBROMIDITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)

![2-[1-(carboxymethyl)cycloheptyl]acetic acid](/img/structure/B6597959.png)